molecular formula C21H25N9O B8137040 Syk-IN-4

Syk-IN-4

Cat. No.: B8137040
M. Wt: 419.5 g/mol
InChI Key: IXNQUCOVJRJRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Syk-IN-4 is a potent, selective, and orally bioavailable inhibitor of spleen tyrosine kinase. Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. This compound has emerged as a potential therapeutic agent for autoimmune diseases and hematological cancers due to its ability to inhibit spleen tyrosine kinase with high specificity and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Syk-IN-4 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance the compound’s potency and selectivity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the final product meets the required quality standards. This involves scaling up the reactions, optimizing reaction conditions, and implementing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Syk-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify potential improvements in potency and selectivity .

Scientific Research Applications

Syk-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Syk-IN-4 exerts its effects by selectively inhibiting spleen tyrosine kinase. Spleen tyrosine kinase is involved in the signaling pathways of various immune cells, including B cells, T cells, and macrophages. By inhibiting spleen tyrosine kinase, this compound disrupts these signaling pathways, leading to reduced immune cell activation and proliferation. This mechanism makes this compound a promising candidate for treating autoimmune diseases and hematological cancers .

Comparison with Similar Compounds

Similar Compounds

    Fostamatinib: Another spleen tyrosine kinase inhibitor used for treating chronic immune thrombocytopenia.

    Entospletinib: A selective spleen tyrosine kinase inhibitor with clinical activity in acute myeloid leukemia.

Uniqueness of Syk-IN-4

This compound stands out due to its high potency and selectivity for spleen tyrosine kinase. Its oral bioavailability and favorable pharmacokinetic properties make it a promising candidate for therapeutic applications. Additionally, this compound has shown efficacy in preclinical models of autoimmune diseases and hematological cancers, highlighting its potential as a versatile therapeutic agent .

Properties

IUPAC Name

5-[[4-[4-[(dimethylamino)methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-N,1-dimethylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N9O/c1-13-14(11-28(3)4)12-30(26-13)18-8-9-23-21(25-18)24-15-6-7-17-16(10-15)19(20(31)22-2)27-29(17)5/h6-10,12H,11H2,1-5H3,(H,22,31)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNQUCOVJRJRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN(C)C)C2=NC(=NC=C2)NC3=CC4=C(C=C3)N(N=C4C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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